molecular formula C17H12O4 B14587450 Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester CAS No. 61049-42-1

Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester

Cat. No.: B14587450
CAS No.: 61049-42-1
M. Wt: 280.27 g/mol
InChI Key: YLCDLTYEVOEKRA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester: is a complex organic compound known for its unique structure and properties. It is a derivative of benzoic acid and benzofuran, which are both significant in various chemical and industrial applications. This compound is characterized by the presence of a benzofuran ring fused with a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester typically involves the condensation of benzoic acid derivatives with benzofuran derivatives under specific reaction conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzoic acid is reacted with benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. It serves as a lead compound for the development of new drugs.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its benzofuran ring can intercalate with DNA, potentially leading to anticancer properties. The ester group allows for easy hydrolysis, releasing the active benzoic acid derivative in biological systems.

Comparison with Similar Compounds

  • Benzoic acid, 4-methyl-, methyl ester
  • Benzoic acid, 3,4-dihydroxy-, methyl ester
  • Benzoic acid, 3,4,5-trimethoxy-, methyl ester

Comparison: Compared to these similar compounds, benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61049-42-1

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 4-[(3-oxo-1-benzofuran-2-ylidene)methyl]benzoate

InChI

InChI=1S/C17H12O4/c1-20-17(19)12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)21-15/h2-10H,1H3

InChI Key

YLCDLTYEVOEKRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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